"1-Butene, 2-bromo-" chemical structure and bonding
"1-Butene, 2-bromo-" chemical structure and bonding
An In-depth Technical Guide to 2-Bromo-1-Butene: Structure, Bonding, and Reactivity
Introduction
2-Bromo-1-butene, systematically named 2-bromobut-1-ene, is a halogenated alkene with the chemical formula C₄H₇Br.[1] As a vinyl bromide, it serves as a versatile intermediate in organic synthesis, finding applications in the formation of more complex molecules. For instance, it is utilized in the production of 2-Ethyl-acrylic acid and acts as a photolytic precursor for the 1-buten-2-yl radical.[2][3][4] This guide provides a comprehensive overview of its chemical structure, bonding, spectroscopic signature, and reactivity, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Bonding
The structural arrangement of 2-bromo-1-butene is fundamental to its chemical behavior. The molecule features a four-carbon chain with a double bond between the first and second carbon atoms (C1 and C2) and a bromine atom attached to the second carbon.[5]
Hybridization and Geometry:
-
C1 and C2 (Vinylic Carbons): These carbons are sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°. The double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond.
-
C3 and C4 (Ethyl Group): These carbons are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.
Key Bonds of Interest:
-
C=C Double Bond: The presence of the π-bond makes this region electron-rich and susceptible to electrophilic addition reactions, although the bromine substituent influences this reactivity.
-
C-Br Bond: The bond between the sp² hybridized C2 and the bromine atom is a key feature. Bromine, being highly electronegative, polarizes this bond, making C2 partially positive and a potential site for nucleophilic attack, though vinylic substitutions are generally less facile than those on sp³ carbons. The C-Br bond also serves as a functional handle for cross-coupling reactions.
-
Allylic C-H Bonds: The C-H bonds on C3 are allylic to the double bond. This position is activated for radical reactions due to the resonance stabilization of the resulting allylic radical.
Due to the presence of two hydrogen atoms on C1, 2-bromo-1-butene does not exhibit E/Z (geometric) isomerism. The molecule is also achiral as it does not contain a stereocenter.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's properties is critical for its application in a laboratory setting.
Physical Properties
2-Bromo-1-butene is a clear, colorless to pale yellow liquid.[3] It is soluble in common organic solvents like ethanol, acetone, and benzene but is not miscible with water.[2][4][6]
| Property | Value | Source |
| Molecular Formula | C₄H₇Br | [1][3][4] |
| Molecular Weight | 135.00 g/mol | [1] |
| CAS Number | 23074-36-4 | [1][2][3] |
| Boiling Point | 88.05 °C | [2] |
| Melting Point | -133.4 °C | [2][5] |
| Density | 1.3063 g/cm³ | [2] |
| Refractive Index | 1.4525 @ 20°C | [2][3] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of 2-bromo-1-butene.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms.
| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₂C= (Vinylic) | 4.8 - 5.5 | Two separate singlets or narrow doublets | 2H | Protons on the C1 double bond are in different environments relative to the substituents on C2. |
| -CH₂- (Allylic) | ~2.3 | Quartet (q) | 2H | These protons are adjacent to the methyl group (3 protons), leading to a quartet (n+1 rule). |
| -CH₃ (Alkyl) | ~1.1 | Triplet (t) | 3H | These protons are adjacent to the methylene group (2 protons), resulting in a triplet. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| =C-H | 3080 - 3010 | sp² C-H Stretch |
| -C-H | 2980 - 2850 | sp³ C-H Stretch |
| C=C | ~1640 | Alkene Stretch |
| C-Br | 650 - 550 | Alkyl Halide Stretch |
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature of bromine-containing compounds is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[7] This results in two molecular ion peaks of roughly equal intensity:
-
Molecular Ion (M⁺): A peak corresponding to the molecule with the ⁷⁹Br isotope.
-
M+2 Peak: A peak of nearly equal intensity at two mass units higher, corresponding to the molecule with the ⁸¹Br isotope.[7]
Common fragmentation pathways involve the loss of the bromine atom or cleavage of the ethyl group.
Reactivity and Synthetic Utility
The dual functionality of the alkene and the vinyl bromide in 2-bromo-1-butene dictates its reactivity.
-
Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent (vinyllithium or vinylmagnesium bromide). This is a powerful method for creating new carbon-carbon bonds, as the resulting organometallic species is a strong nucleophile.
-
Cross-Coupling Reactions: 2-Bromo-1-butene is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C bonds by coupling the vinyl bromide with various organometallic reagents.
Below is a conceptual workflow for a Suzuki cross-coupling reaction involving 2-bromo-1-butene.
Caption: Conceptual workflow of a Suzuki cross-coupling reaction.
Experimental Protocol: NMR Sample Preparation
Accurate spectroscopic data relies on proper sample preparation.
Objective: To prepare a sample of 2-bromo-1-butene for ¹H NMR analysis.
Materials:
-
2-bromo-1-butene
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃).
-
Sample Preparation: a. Place approximately 5-10 mg of 2-bromo-1-butene into a clean, dry vial. b. Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial. c. Gently vortex the mixture to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: a. Transfer the solution from the vial into a clean, dry NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
-
Analysis: a. Cap the NMR tube securely. b. Wipe the outside of the tube clean. c. Insert the tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. d. Place the sample in the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Safety and Handling
2-Bromo-1-butene is an extremely flammable liquid and vapor.[1][8]
Precautions:
-
Handling: Handle in a well-ventilated area, preferably a fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[8] It is recommended to store in a freezer and under an inert atmosphere as it is incompatible with oxidizing agents and air.[6][8]
-
Fire Safety: Use carbon dioxide, dry chemical powder, or foam for extinction.[8]
-
First Aid:
Seek immediate medical attention if symptoms persist or in case of significant exposure.
Conclusion
2-Bromo-1-butene is a valuable chemical intermediate with a well-defined structure that gives rise to its characteristic spectroscopic properties and reactivity. Its vinyl bromide and allylic functionalities make it a versatile building block in organic synthesis, particularly in the construction of carbon-carbon bonds through organometallic chemistry. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.
References
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PubChem. (n.d.). 1-Butene, 2-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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ChemSrc. (n.d.). 2-bromo-1-butene. Retrieved from [Link]
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YouTube. (2022, May 26). How to Write the Structural Formula for 2-Bromobutane. Wayne Breslyn. Retrieved from [Link]
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NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Butene, 1-bromo-, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]
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Quora. (2017, July 18). How many chiral centres are there in 1-bromo-2-butene?. Retrieved from [Link]
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NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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YouTube. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I. Scott B. Lewis. Retrieved from [Link]
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NIST. (n.d.). 2-Bromo-2-butene. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 12). Why is this molecule considered a cis isomer of 2-bromobut-2-ene?. Retrieved from [Link]
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YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Butene, 1-bromo- (CAS 4784-77-4). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved from [Link]
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GM Chemical. (n.d.). Safety Data Sheet: 4-Bromo-1-butene. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. Retrieved from [Link]
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